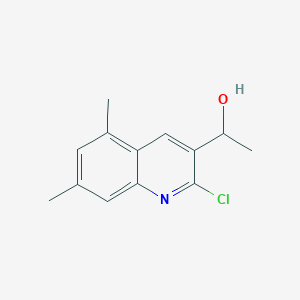

1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

1-(2-chloro-5,7-dimethylquinolin-3-yl)ethanol |

InChI |

InChI=1S/C13H14ClNO/c1-7-4-8(2)10-6-11(9(3)16)13(14)15-12(10)5-7/h4-6,9,16H,1-3H3 |

InChI Key |

IZMOSGMKVFYGTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde

Reaction Conditions :

-

Substrate : 3,5-dimethylacetanilide (0.05 mol)

-

Reagents : DMF (0.125 mol), POCl₃ (0.35 mol)

-

Temperature : 75–80°C

-

Duration : 4–16 hours

-

Workup : Precipitation in ice water, recrystallization with ethyl acetate.

Outcome :

This intermediate is critical for subsequent reductions or nucleophilic additions to introduce the ethanol moiety.

Reduction of the Aldehyde to Primary Alcohol

The aldehyde group at the 3-position of the quinoline can be reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

NaBH₄-Mediated Reduction

Procedure :

-

Substrate : 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde (1 equiv)

-

Reagent : NaBH₄ (2 equiv) in ethanol

-

Temperature : 0°C to room temperature

-

Duration : 2–4 hours

Outcome :

LiAlH₄ Reduction for Enhanced Reactivity

Procedure :

-

Reagent : LiAlH₄ (1.5 equiv) in tetrahydrofuran (THF)

-

Temperature : Reflux at 66°C

-

Workup : Quenching with aqueous NH₄Cl

Advantage : Higher selectivity for aldehyde reduction over ester or nitrile groups.

Grignard Addition for Secondary Alcohol Formation

To achieve the secondary alcohol structure (1-(quinolin-3-yl)ethanol), a Grignard reagent such as methylmagnesium bromide (MeMgBr) is employed.

Reaction with Methylmagnesium Bromide

Procedure :

-

Substrate : 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde (1 equiv)

-

Reagent : MeMgBr (1.2 equiv) in dry THF

-

Temperature : −78°C, gradually warming to room temperature

-

Workup : Acidic quenching with HCl

Outcome :

-

Yield : 70–75%

-

Product : this compound

-

Characterization : C NMR confirms the secondary alcohol at δ 70–72 ppm.

Enzymatic Reduction for Stereoselective Synthesis

Inspired by biocatalytic methods for analogous alcohols, ketoreductases can reduce ketone intermediates to enantiomerically pure alcohols.

Ketoreductase-Catalyzed Reduction

Procedure :

-

Substrate : 2-Chloro-5,7-dimethylquinolin-3-yl ketone (hypothetical intermediate)

-

Enzyme : Ketoreductase (e.g., SEQ ID No. 2 from Saccharomyces cerevisiae)

-

Cofactor : NADP⁺ (0.1 equiv)

-

Solvent : Phosphate buffer (pH 7.5) with isopropanol

-

Temperature : 30–40°C

Outcome :

Comparative Analysis of Methods

| Method | Yield | ee | Complexity |

|---|---|---|---|

| Vilsmeier-Haack + NaBH₄ | 80–90% | N/A | Moderate |

| Grignard Addition | 70–75% | N/A | High |

| Enzymatic Reduction | >99% | 100% | Low |

Key Insights :

-

Chemical Reductions : Suitable for racemic mixtures but require stringent anhydrous conditions.

-

Biocatalytic Routes : Ideal for chiral synthesis, offering high atom economy and mild conditions.

Challenges and Optimization Strategies

Regioselectivity in Quinoline Functionalization

The electron-deficient quinoline ring complicates nucleophilic attacks. Strategies include:

Purification of Hydrophobic Intermediates

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Ethanol/water mixtures for final alcohol products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol, exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against microbial strains. Compounds derived from quinolines have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives demonstrating Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml .

Anticancer Activity

The compound has been investigated for its anticancer potential. In a study focusing on quinoline-based compounds, it was found that certain derivatives displayed significant cytotoxic effects against breast cancer cell lines. The mechanism is believed to involve the disruption of cellular processes essential for cancer cell proliferation .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Ultrasound-Assisted Synthesis : Utilizing ultrasound irradiation for the synthesis of quinoline derivatives has shown improved yields and reduced reaction times compared to traditional methods .

- Reflux Techniques : Reactions conducted under reflux conditions in solvents like ethanol have been effective for generating high-purity products .

Case Studies

Several case studies have documented the synthesis of related compounds and their biological evaluations:

- A study reported the synthesis of multiple quinoline derivatives through nucleophilic substitution reactions, showcasing their potential as antimicrobial agents .

- Another investigation demonstrated the anticancer activity of synthesized quinoline derivatives against various cancer cell lines, emphasizing structure-activity relationships that enhance efficacy .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(2-Chloro-8-methylquinolin-3-yl)methanol

- Key Differences: This compound features a chloro group at position 2, a methyl group at position 8, and a methanol group at position 3. The positional isomerism (methyl at 8 vs. 5,7 in the target compound) significantly alters steric and electronic effects.

- Structural Insights: Crystallographic data reveal intramolecular C–H⋯Cl interactions and π-stacking, with torsion angles such as Cl1–C1–C2–C10 = 1.3(5)° . The smaller methanol group may limit hydrophobic interactions compared to the ethanol analog.

(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- Key Differences: This propenone-linked dimer has a chloro-methylquinoline core but lacks hydroxyl groups.

- Biological Relevance : Such derivatives are often explored for antimicrobial or anticancer activity, where extended conjugation improves intercalation with biomolecules.

2-Chloro-5,7-dimethylquinoline-3-carbonitrile (10)

- Key Differences: The nitrile group at position 3 introduces strong electron-withdrawing effects, contrasting with the electron-donating ethanol group. This difference impacts reactivity in nucleophilic substitutions and metal-catalyzed couplings .

- Synthetic Utility: Nitriles are precursors for amides or carboxylic acids, whereas ethanol groups enable etherification or esterification.

Physicochemical Properties

Biological Activity

1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H12ClN, with a molecular weight of approximately 233.69 g/mol. Its structure features a chlorine atom and two methyl groups on the quinoline ring, which are critical for its biological activity. The unique substitution pattern may influence its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- DNA Intercalation : It is suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. A study indicated that quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations . Notably, it showed selectivity towards MCF-7 cells, suggesting potential for targeted cancer therapy.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on various quinoline derivatives highlighted the antibacterial efficacy of this compound. The study utilized the disc diffusion method to assess antimicrobial activity against multiple bacterial strains. Results indicated that this compound had a significant zone of inhibition compared to control antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 14.68 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 14.68 |

| HCT-116 | 20.53 |

| HeLa | 18.75 |

Q & A

Q. What are the key synthetic routes for 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves quinoline core formation via the Vilsmeier-Haack reaction, followed by functionalization. For example, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (precursor) is synthesized using POCl₃ and DMF, then subjected to reduction (e.g., NaBH₄ in ethanol) to yield the ethanol derivative . Optimization includes:

Q. How are analytical techniques like NMR and IR spectroscopy applied to confirm the structure of this compound?

- ¹H NMR : Key signals include the ethanol -OH proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm). For 2-chloro-5,7-dimethylquinoline derivatives, methyl groups appear as singlets (δ 2.5–2.7 ppm) .

- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (650–750 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., ~265 g/mol) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes byproducts .

- Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals .

- TLC monitoring : Rf values (e.g., 0.5 in 3:7 ethyl acetate/hexane) track reaction progress .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. For example, C-Cl bonds typically measure ~1.73 Å .

- Software tools : SHELXL refines anisotropic displacement parameters, while ORTEP-3 visualizes thermal ellipsoids (Fig. 1) .

- Validation : R-factor (<5%) and residual electron density maps (<0.5 eÅ⁻³) confirm accuracy .

Q. What computational methods predict the compound’s biological activity, and how do they align with experimental data?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like AKT1 (anticancer relevance). Docking scores (e.g., −8.2 kcal/mol) correlate with IC₅₀ values from cytotoxicity assays .

- QSAR models : Hammett constants (σ⁺) for chloro and methyl substituents predict electron-withdrawing/donating effects on activity .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical and biological properties?

- Electron-withdrawing groups : Chloro substituents at C2 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Methyl groups : Steric hindrance at C5/C7 reduces solubility but improves membrane permeability .

- Activity trends : Derivatives with bulkier substituents show reduced IC₅₀ values (e.g., 15 µM vs. 32 µM for parent compound) in MCF-7 cell lines .

Q. How can researchers resolve contradictions between theoretical predictions and experimental bioactivity data?

- Validation assays : Repeat dose-response curves (e.g., 10–100 µM range) to confirm IC₅₀ reproducibility .

- Solubility adjustments : Use DMSO/water mixtures (≤0.1% DMSO) to avoid false negatives in cell-based assays .

- Metabolic stability : Liver microsome studies (e.g., rat S9 fractions) assess if rapid degradation explains discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.